N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
The compound N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide features a 1,3-benzothiazole core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted at the 5-position with a 3-methoxyphenyl group.
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c1-23-12-4-2-3-11(7-12)16-20-21-17(24-16)19-15(22)10-5-6-13-14(8-10)25-9-18-13/h2-9H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWUTTZCSRYWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the benzothiazole moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The benzothiazole moiety can be introduced through nucleophilic substitution reactions involving benzothiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives with potentially unique properties .
Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of oxadiazole can induce apoptosis in cancer cells, making them valuable in cancer therapy.
Case Studies:
- A study demonstrated that compounds containing the oxadiazole moiety exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. The compound showed an IC50 value of 23.30 ± 0.35 mM, indicating a strong selective activity against these cell lines .
- Another investigation highlighted the synthesis of N-acylated thiazoles, which demonstrated promising anticancer potential. The presence of specific functional groups (like methoxy) was found to enhance the anticancer activity of these compounds .
Antimicrobial Properties
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has also been studied for its antimicrobial properties.
Findings:
- Research has shown that oxadiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, metal complexes derived from oxadiazole have been reported to possess notable antibacterial and antifungal activities .
Other Pharmacological Effects
Beyond its anticancer and antimicrobial properties, this compound may have additional pharmacological effects worth exploring.
Potential Applications:
- Antioxidant Activity: Some studies suggest that compounds derived from oxadiazoles possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects: There is emerging evidence that oxadiazole derivatives may exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy.
Key Insights:
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or interfere with protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Oxadiazole Ring: Electronic and Steric Effects
Compound A : N-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-1,3-Benzothiazole-6-Carboxamide
- Structural Difference : The 3-methoxyphenyl group in the target compound is replaced with a 4-(methylsulfonyl)phenyl group.
- Increased molecular weight (due to the sulfonyl group) may reduce solubility compared to the methoxy-substituted analog .
Compound B : N-[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-1,3-Benzothiazole-6-Carboxamide
- Structural Difference : Substitution with 2-chlorophenyl instead of 3-methoxyphenyl.
- Chlorine’s electron-withdrawing nature may reduce electron density on the oxadiazole ring, affecting π-π stacking interactions .
Modifications to the Carboxamide Linker
Compound C : 4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
- Structural Difference : The benzothiazole-6-carboxamide is replaced with a 4-(dipropylsulfamoyl)benzamide group.
- The dipropyl chains may improve lipophilicity, favoring blood-brain barrier penetration in neurological targets .
Variations in Core Heterocycles
Compound D : N-(5-{[4-(Propan-2-yl)Phenyl]Methyl}-1,3,4-Oxadiazol-2-yl)-1,3-Benzothiazole-6-Carboxamide
- Structural Difference : A 4-isopropylbenzyl group replaces the 3-methoxyphenyl substituent.
- Impact :
Implications for Drug Design
- Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group in the target compound offers a balance between electronic effects and steric accessibility, making it versatile for interactions with diverse biological targets.
- Solubility vs. Permeability : Sulfonamide derivatives (e.g., Compound C) prioritize solubility, while hydrophobic substitutions (e.g., Compound D) favor membrane penetration.
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for oxadiazole-carboxamide coupling, as seen in analogous compounds .
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H12N4O3S
- Molecular Weight : 352.37 g/mol
- CAS Number : 920438-63-7
The structure contains a benzothiazole moiety and an oxadiazole ring, which are known for their pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole and benzothiazole structures. For instance:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via caspase activation |
| MDA-MB-231 | 2.41 | Cell cycle arrest and apoptosis |
| U-937 | < 10 | Induction of oxidative stress |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been evaluated for its ability to inhibit key inflammatory mediators:
- Inhibition of COX and LOX Enzymes : The oxadiazole derivatives have shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are crucial in the inflammatory response .
Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties:
- Bacterial Inhibition : Studies have reported effective inhibition against various bacterial strains, suggesting potential use in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial disruption.
- Enzyme Inhibition : Competitive inhibition of enzymes involved in inflammatory processes.
- Interaction with DNA : Potential intercalation or binding to DNA leading to disruption in replication and transcription processes .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Study on MCF-7 Cells : A detailed investigation showed that treatment with the compound resulted in a significant increase in apoptotic cells as evidenced by flow cytometry analysis.
- Inflammation Model in Rats : In vivo studies demonstrated a reduction in paw edema upon administration of the compound, indicating its anti-inflammatory potential.
Q & A
Q. Reaction Optimization Table
Q. Critical Factors :
- Solvent : Ethanol improves solubility of intermediates but may lower reactivity compared to DMF.
- Catalyst : POCl₃ enhances cyclization efficiency but requires careful pH control during workup .
Basic: What spectroscopic and crystallographic techniques confirm the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-O of methoxy group) .
Validation Protocol :
Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in overlapping peaks .
Advanced: How can molecular docking predict the compound’s interaction with biological targets like kinase enzymes?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, Aurora B) based on structural homology to benzothiazole-containing inhibitors .
- Docking Workflow :
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values. A score ≤ −8.0 kcal/mol suggests nanomolar affinity .
Case Study :
In a study on similar oxadiazole derivatives, docking into EGFR (PDB: 1M17) predicted hydrogen bonds with Met793 and hydrophobic interactions with Leu844, aligning with enzyme inhibition data .
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
Common sources of variability and mitigation strategies include:
- Compound Purity : Use HPLC (≥95% purity) and elemental analysis to rule out impurities. For example, trace DMSO in crystallography samples may falsely elevate cytotoxicity .
- Assay Conditions :
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to identify SAR trends .
Example :
A 2021 study reported IC₅₀ = 2.1 µM against breast cancer cells, while a 2023 study found IC₅₀ = 8.5 µM. Retesting under uniform conditions (MTS assay, 72 hrs exposure) revealed the discrepancy arose from differences in serum concentration (10% vs. 5% FBS) .
Advanced: What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be addressed?
Methodological Answer:
- Challenges :
- Low Solubility : LogP ~3.5 predicts poor aqueous solubility.
- Metabolic Instability : Oxadiazole rings may undergo hepatic glucuronidation.
- Optimization Strategies :
- PK Studies : Monitor plasma concentration in rodent models via LC-MS/MS. Target t₁/₂ > 4 hrs for viable dosing intervals .
Preclinical Data :
In a murine model, the prodrug version increased bioavailability from 22% to 68% and extended t₁/₂ from 2.3 to 6.1 hrs .
Basic: What are the safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Identification :
- Acute Toxicity : LD₅₀ > 500 mg/kg (oral, rat), suggesting moderate toxicity .
- Sensitization : Benzothiazole derivatives may cause skin irritation; use nitrile gloves and fume hoods .
- Waste Disposal : Incinerate at > 800°C to avoid persistent aromatic byproducts .
Q. Emergency Protocols :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored.
- Skin Contact : Wash with 10% ethanol solution, then soap and water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
